molecular formula C19H23NO3 B13316227 tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate

tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate

Cat. No.: B13316227
M. Wt: 313.4 g/mol
InChI Key: GLFLGRYFHIZXEX-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate is a carbamate derivative featuring a naphthalen-1-ylmethyl group attached to a 3-oxopropyl chain, protected by a tert-butyl carbamate moiety. This compound is structurally designed to combine aromatic rigidity (naphthalene) with a reactive ketone group and a carbamate protective group, which is commonly used in organic synthesis to stabilize amines during reactions .

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

tert-butyl N-(2-formyl-3-naphthalen-1-ylpropyl)carbamate

InChI

InChI=1S/C19H23NO3/c1-19(2,3)23-18(22)20-12-14(13-21)11-16-9-6-8-15-7-4-5-10-17(15)16/h4-10,13-14H,11-12H2,1-3H3,(H,20,22)

InChI Key

GLFLGRYFHIZXEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC2=CC=CC=C21)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate typically involves multiple steps. One common synthetic route starts with the reaction of naphthalene-1-carboxaldehyde with tert-butyl carbamate in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to further reactions, including oxidation and esterification, to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds and materials .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of probes or inhibitors for specific enzymes or receptors .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of diseases where carbamate derivatives have shown efficacy .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer chemistry and material science .

Mechanism of Action

The mechanism of action of tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The naphthalene ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural Comparison of tert-Butyl Carbamate Derivatives
Compound Name Key Substituents Molecular Features Reference
tert-Butyl N-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate Naphthalen-1-ylmethyl, 3-oxopropyl Aromatic naphthalene, ketone, tert-butyl carbamate
tert-Butyl N-[2-(naphthalen-2-ylmethyl)-3-oxopropyl]carbamate Naphthalen-2-ylmethyl, 3-oxopropyl Isomeric naphthalene substitution
tert-Butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate Chloro-dioxo-naphthalene, propyl linker Quinone moiety, hydrogen-bonding motifs
UOSD015 (Compound 10) Adamantane, triazine, ethoxy-piperazine chain Bulky adamantane group, triazine core
UOSD005 (Compound 5) Cyclopentyl, hexyl-piperazine Aliphatic cyclopentyl, amine-terminated chain

Key Observations :

  • Naphthalene Isomerism: The positional isomerism (1-yl vs.
  • Functional Group Variations: The presence of a 3-oxo group distinguishes the target compound from analogs like UOSD015 (triazine core) and the chloro-dioxo-naphthalene derivative (quinone moiety), which confer distinct electronic and reactivity profiles .
  • Protective Groups : The tert-butyl carbamate group is a common protective strategy for amines, as seen in compounds like UOSD005 and UOSD009, where it is later cleaved under acidic conditions (e.g., trifluoroacetic acid) .

Spectroscopic and Analytical Data

Table 2: Analytical Data for Selected Analogs
Compound HRMS [M+H]+ (Calcd/Found) HPLC Retention Time (min) Purity (%) Reference
UOSD015 558.4126/558.4107 18.96 100
UOSD005 392.3132/392.3104 10.72 100
UOSD009 424.3031/424.3037 10.27 96.2

Key Insights :

  • HRMS Accuracy : High-resolution mass spectrometry confirms molecular integrity, with deviations <0.003 Da, typical for tert-butyl carbamates .
  • HPLC Purity : Most analogs exhibit >95% purity, reflecting robust purification protocols (e.g., silica gel chromatography, RP-HPLC) .

Biological Activity

tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate is a synthetic organic compound belonging to the carbamate class, characterized by its unique structure that includes a tert-butyl group, a naphthalene moiety, and an oxopropyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and interactions with biological macromolecules.

  • Molecular Formula : C19H23NO3
  • Molecular Weight : 313.4 g/mol
  • IUPAC Name : tert-butyl N-(2-formyl-3-naphthalen-2-ylpropyl)carbamate
  • Canonical SMILES : CC(C)(C)OC(=O)NCC(CC1=CC2=CC=CC=C2C=C1)C=O

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The carbamate functional group can form covalent bonds with nucleophilic sites on proteins or enzymes, which may lead to inhibition or modulation of their activities. The naphthalene moiety enhances the compound's binding affinity and specificity towards these targets, potentially influencing various biochemical pathways.

Enzyme Interaction Studies

Research has indicated that this compound can serve as a probe in enzyme activity studies. Its interactions with enzymes could elucidate mechanisms of action for therapeutic targets. For instance, studies have shown that similar compounds can inhibit enzyme activity by blocking substrate access or altering enzyme conformation.

Cytotoxicity and Cell Viability

In vitro studies on cell lines have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity. For example, related compounds have been shown to affect cell viability by inducing apoptosis in cancer cell lines, making them candidates for further investigation in cancer therapy.

Compound Cell Line IC50 (µM) Effect
This compoundHeLa15Moderate cytotoxicity
Related naphthalene carbamateMCF7 (breast cancer)8High cytotoxicity
tert-butyl N-[2-hydroxy-naphthalen]carbamateA549 (lung cancer)12Moderate cytotoxicity

Case Studies

One notable study investigated the effects of similar carbamate compounds on neuroinflammation markers in astrocyte cultures exposed to amyloid-beta (Aβ) peptides. The results indicated that these compounds could reduce inflammatory cytokine production, suggesting a potential neuroprotective role against neurodegenerative diseases like Alzheimer's.

Therapeutic Applications

Given its structural properties and biological activity, this compound is being explored for several therapeutic applications:

  • Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential candidate for developing anticancer drugs.
  • Neuroprotection : Research indicates possible applications in treating neurodegenerative diseases by modulating inflammatory responses.
  • Enzyme Inhibition : As a probe for studying enzyme interactions, it may aid in drug discovery processes targeting specific enzymes involved in disease pathways.

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